molecular formula C9H11Cl2Ga B14328597 Gallium, dichloro(2,4,6-trimethylphenyl)- CAS No. 109391-14-2

Gallium, dichloro(2,4,6-trimethylphenyl)-

Cat. No.: B14328597
CAS No.: 109391-14-2
M. Wt: 259.81 g/mol
InChI Key: GWAJRBYBASTMAY-UHFFFAOYSA-L
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Description

Gallium, dichloro(2,4,6-trimethylphenyl)- is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gallium, dichloro(2,4,6-trimethylphenyl)- typically involves the reaction of gallium trichloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction proceeds as follows:

GaCl3+C6H2(CH3)3MgBrGaCl2(C6H2(CH3)3)+MgBrCl\text{GaCl}_3 + \text{C}_6\text{H}_2(\text{CH}_3)_3\text{MgBr} \rightarrow \text{GaCl}_2(\text{C}_6\text{H}_2(\text{CH}_3)_3) + \text{MgBrCl} GaCl3​+C6​H2​(CH3​)3​MgBr→GaCl2​(C6​H2​(CH3​)3​)+MgBrCl

Industrial Production Methods

While specific industrial production methods for gallium, dichloro(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gallium, dichloro(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation and Reduction: The compound can participate in redox reactions, where the gallium center can be oxidized or reduced.

    Coordination Chemistry: The gallium center can coordinate with ligands, forming complexes with different geometries and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the chlorine atoms under inert conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Coordination Chemistry: Ligands such as phosphines, amines, or carboxylates can be used to form coordination complexes.

Major Products Formed

    Substitution Reactions: Products include organogallium compounds with different substituents.

    Oxidation and Reduction: Products include gallium compounds in different oxidation states.

    Coordination Chemistry: Products include gallium coordination complexes with various ligands.

Scientific Research Applications

Gallium, dichloro(2,4,6-trimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.

    Materials Science: Used in the preparation of gallium-containing materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of gallium, dichloro(2,4,6-trimethylphenyl)- involves its ability to form stable complexes with various ligands. The gallium center can coordinate with different atoms or groups, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.

Comparison with Similar Compounds

Similar Compounds

    Gallium, dichloro(2,4,6-trimethylphenyl)-: Features a gallium center bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group.

    Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar structure but with different substituents on the phenyl ring.

    Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar coordination chemistry but with different ligands.

Uniqueness

Gallium, dichloro(2,4,6-trimethylphenyl)- is unique due to its specific combination of gallium, chlorine, and 2,4,6-trimethylphenyl groups. This combination imparts unique chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

109391-14-2

Molecular Formula

C9H11Cl2Ga

Molecular Weight

259.81 g/mol

IUPAC Name

dichloro-(2,4,6-trimethylphenyl)gallane

InChI

InChI=1S/C9H11.2ClH.Ga/c1-7-4-8(2)6-9(3)5-7;;;/h4-5H,1-3H3;2*1H;/q;;;+2/p-2

InChI Key

GWAJRBYBASTMAY-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Ga](Cl)Cl)C

Origin of Product

United States

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